

Mass Spectral Analysis of 4-Ethyl-6-methylnonane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Ethyl-6-methylnonane

Cat. No.: B14546943

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectral characteristics of **4-Ethyl-6-methylnonane** (C₁₂H₂₆), a branched alkane. While a publicly accessible, quantitative mass spectrum for this specific isomer is not readily available, this document outlines the core principles of its expected mass spectral behavior based on established fragmentation patterns of similar branched alkanes. The information herein is intended to guide researchers in the identification and structural elucidation of this and related compounds.

Molecular Properties

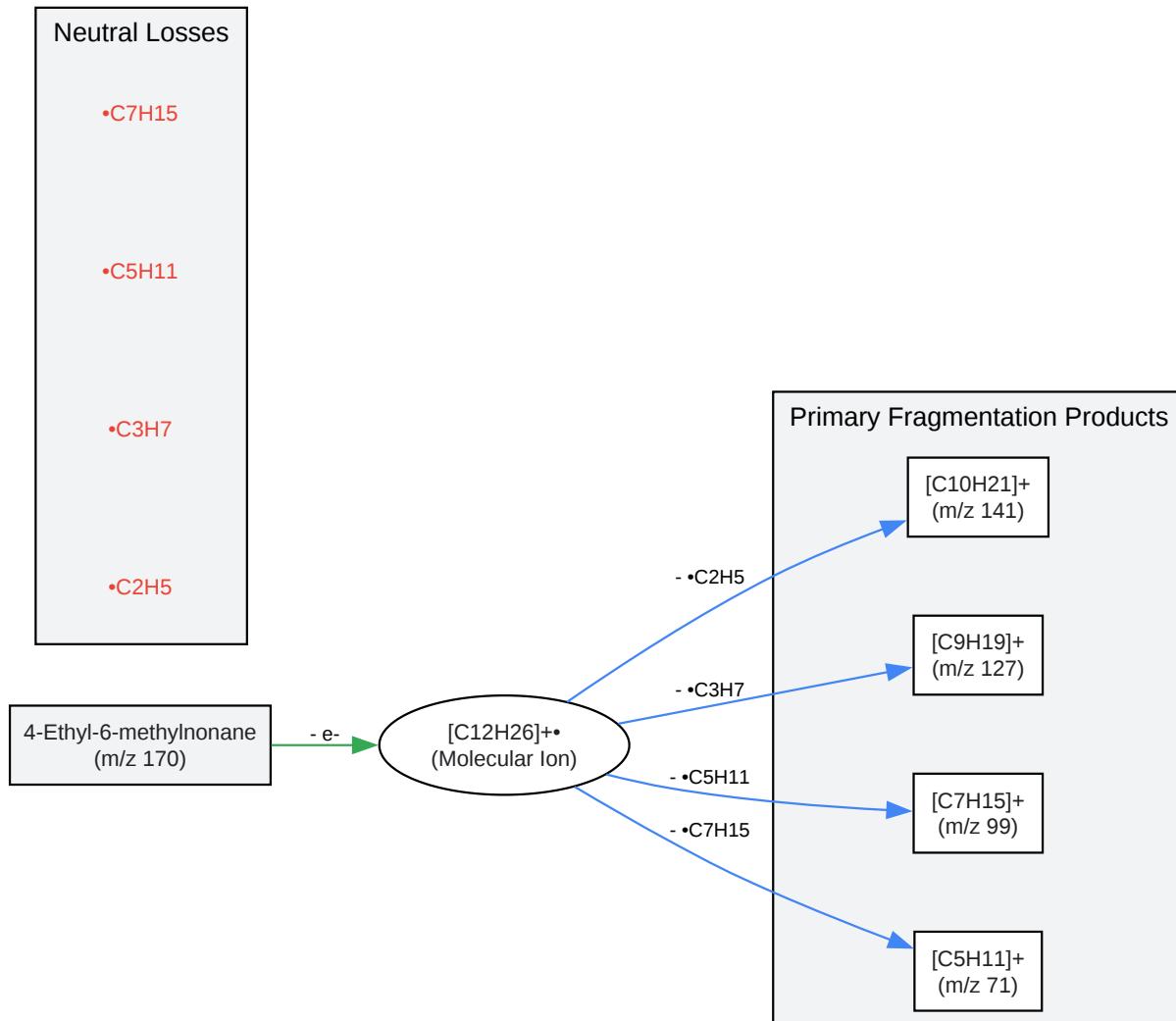
4-Ethyl-6-methylnonane is a saturated hydrocarbon with a molecular weight of approximately 170.33 g/mol. [1] Its chemical formula is C₁₂H₂₆.[1]

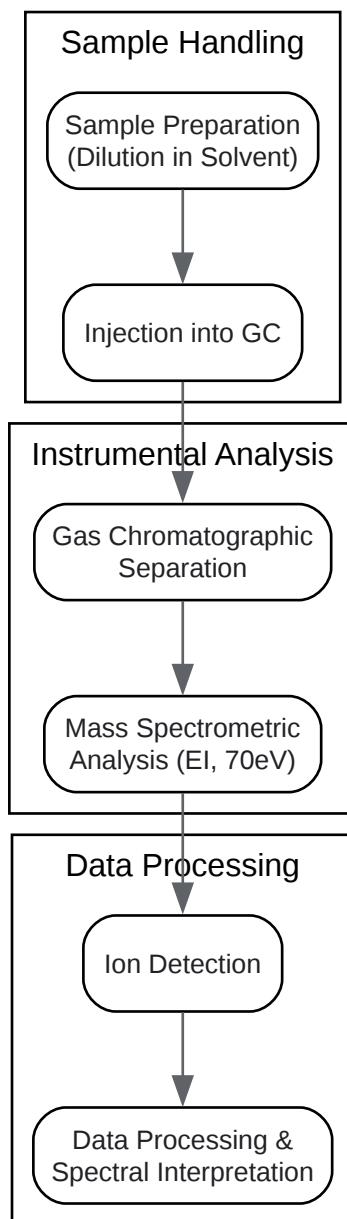
Predicted Mass Spectrum Data

The mass spectrum of a branched alkane like **4-Ethyl-6-methylnonane** is characterized by specific fragmentation patterns that result from the ionization process. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M+•). Due to the branched nature of the molecule, this molecular ion is often unstable and undergoes fragmentation.

The fragmentation of branched alkanes is governed by the stability of the resulting carbocations. Cleavage is favored at the branching points, as this leads to the formation of

more stable secondary (2°) and tertiary (3°) carbocations. The molecular ion peak for branched alkanes is typically of low abundance or may even be absent.


Based on these principles, the following table summarizes the predicted major fragment ions for **4-Ethyl-6-methylnonane** in a 70 eV electron ionization mass spectrum. The relative abundance is a qualitative prediction based on the stability of the carbocation and the neutral radical lost.


m/z (Mass-to-Charge Ratio)	Proposed Fragment Ion	Neutral Loss	Predicted Relative Abundance
170	[C12H26]+•	(Molecular Ion)	Very Low to Absent
141	[C10H21]+	•C2H5 (Ethyl radical)	Medium
127	[C9H19]+	•C3H7 (Propyl radical)	High
99	[C7H15]+	•C5H11 (Pentyl radical)	High
85	[C6H13]+	•C6H13 (Hexyl radical)	Medium
71	[C5H11]+	•C7H15 (Heptyl radical)	High
57	[C4H9]+	•C8H17 (Octyl radical)	High (Often the base peak)
43	[C3H7]+	•C9H19 (Nonyl radical)	High
29	[C2H5]+	•C10H21 (Decyl radical)	Medium

Predicted Fragmentation Pathway

The fragmentation of **4-Ethyl-6-methylnonane** is initiated by the removal of an electron to form the molecular ion. This is followed by C-C bond cleavage, primarily at the branched centers, to yield a variety of carbocations. The most likely fragmentation pathways are illustrated in the

diagram below. Cleavage at the C4 and C6 positions is expected to be prominent due to the formation of stable secondary carbocations. The loss of larger alkyl radicals is generally favored.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Ethyl-6-methylnonane | C12H26 | CID 53426720 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Mass Spectral Analysis of 4-Ethyl-6-methylnonane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14546943#mass-spectral-library-for-4-ethyl-6-methylnonane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com